![molecular formula C12H18ClNO B1399361 (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride CAS No. 1289585-11-0](/img/structure/B1399361.png)
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride
Overview
Description
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MP-PYR-HCl, is an organic compound with a wide range of applications. It is a chiral compound, meaning it has two different forms that are mirror images of one another. MP-PYR-HCl is a white, crystalline powder that is soluble in water and alcohols. It has a molecular weight of 420.91 g/mol and a melting point of 95-97°C.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Intermediates in Antibacterial Agents
It has been utilized as a key intermediate in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are vital C7 side chains in the development of quinolone antibacterials (Schroeder et al., 1992).
Anti-inflammatory and Analgesic Agents
Its derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and showed potential as anti-inflammatory and analgesic agents, with some showing equivalent efficacy to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Cognition-Enhancing Properties
The compound and its analogs have been shown to enhance cognitive functions in rodent and primate models, indicating potential applications in the treatment of cognitive disorders (Lin et al., 1997).
Chemical Synthesis and Structural Studies
Synthesis of Chiral Pyrrolidines
The compound has been used in the preparation of chiral 3-substituted-3-aminomethyl-pyrrolidines, serving as a nitrogen protecting group and a chiral auxiliary (Suto et al., 1992).
Crystal Structure Analysis
The crystal structure of derivatives like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been determined, providing insights into the molecular configuration and potential chemical reactivity (Xue Si-jia, 2011).
Bioactivities and Potential Applications
Bioactivities of Pyrrolidine Alkaloids
Derivatives of this compound have shown potential as natural larvicides and nematicides, indicating a possible role in pest control (Liu et al., 2016).
Antitumor Properties
Some functionalized pyrrolidines have shown inhibitory effects on the growth of human tumor cells, such as glioblastoma and melanoma cells (Fiaux et al., 2005).
properties
IUPAC Name |
(3S)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO[C@H]2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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